molecular formula C16H24N4OS B4115683 2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide

2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide

Cat. No. B4115683
M. Wt: 320.5 g/mol
InChI Key: VYGQLSSHGVFLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This molecule has shown promising results in preclinical studies and has the potential to be developed into a useful therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide involves the inhibition of the protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2, 2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide disrupts these processes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, it has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide is that it has been extensively studied in preclinical models, which has provided a wealth of data on its potential use in cancer treatment. Additionally, it has been shown to be effective in inhibiting the growth of various cancer cell lines, suggesting that it may have broad applicability. However, one limitation is that its mechanism of action is not fully understood, which may limit its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide. One area of interest is the development of more potent and selective inhibitors of CK2, which may lead to improved efficacy and reduced toxicity. Additionally, there is interest in exploring the use of 2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential use of 2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide in other disease areas, such as inflammation and autoimmune disorders.

Scientific Research Applications

2-[(cyclohexylamino)carbonothioyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, it has been shown to be effective in reducing the growth of tumors in animal models.

properties

IUPAC Name

1-(cyclohexylcarbamothioylamino)-3-(3,5-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4OS/c1-11-8-12(2)10-14(9-11)17-15(21)19-20-16(22)18-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGQLSSHGVFLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)NNC(=S)NC2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(cyclohexylcarbamothioyl)-N-(3,5-dimethylphenyl)hydrazinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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